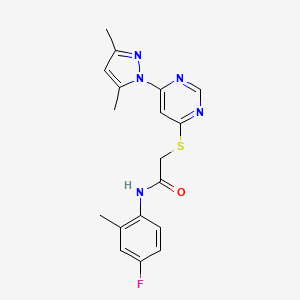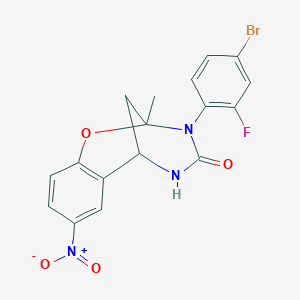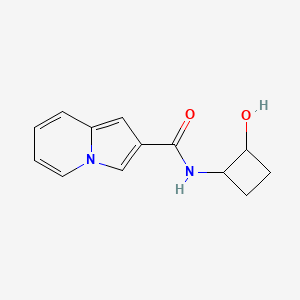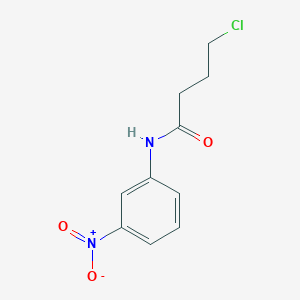![molecular formula C21H11BrCl2N4O B2804340 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-52-4](/img/structure/B2804340.png)
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a complex organic molecule that contains several functional groups including a bromophenyl group, a dichlorophenoxy group, and a triazoloquinazoline group. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and heterocyclic structures. The presence of the bromine and chlorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromine and chlorine atoms could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could potentially increase the compound’s density and boiling point .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel [1,2,4]triazolo[4,3-c]quinazoline derivatives has been explored extensively, with various methods developed for introducing different functional groups to enhance biological activity. For instance, Alagarsamy et al. (2009) synthesized a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones by cyclization of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors, demonstrating an innovative route with improved yield. Similarly, Gineinah (2001) focused on synthesizing 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating 5-substituted 1,2,4-triazolo[4,3-c]quinazoline, showcasing the versatility of these compounds in generating a wide range of heterocyclic systems. These studies highlight the chemical diversity and synthetic accessibility of [1,2,4]triazolo[4,3-c]quinazoline derivatives for potential applications in scientific research (Alagarsamy et al., 2009; Gineinah, 2001).
Pharmacological Investigation
The pharmacological potential of [1,2,4]triazolo[4,3-c]quinazoline derivatives has been a subject of investigation, particularly in the context of antihistaminic and anticancer activities. Studies by Alagarsamy et al. (2009) on novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have shown significant in vivo H1-antihistaminic activity, with some compounds demonstrating more potency and less sedation compared to standard drugs. Furthermore, the exploration of cytotoxic effects against cancer cell lines, such as by Ovádeková et al. (2005), indicates the anticancer potential of certain [1,2,4]triazolo[4,3-c]quinazoline derivatives, underscoring their relevance in the development of new therapeutic agents (Alagarsamy et al., 2009; Ovádeková et al., 2005).
Potential for Further Research
The diverse biological activities and synthetic versatility of [1,2,4]triazolo[4,3-c]quinazoline derivatives present ample opportunities for further research. The photophysical properties of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, as studied by Kopotilova et al. (2023), suggest applications in materials science and optoelectronics due to their fluorescent properties and solvatochromic behavior. Additionally, the exploration of antimicrobial activities, as demonstrated by Pandey et al. (2009), reveals the potential of these compounds in addressing bacterial and fungal infections (Kopotilova et al., 2023; Pandey et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
This compound interacts with PCAF by binding to its active site . The binding is facilitated by the bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45, to its bioisosteric triazoloquinazoline . This interaction results in the inhibition of PCAF’s bromodomain .
Biochemical Pathways
The inhibition of PCAF’s bromodomain by 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline can affect various biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression. Therefore, the inhibition of PCAF can potentially alter gene expression profiles, affecting various downstream cellular processes .
Pharmacokinetics
The compound’s ability to effectively bind to the active site of pcaf suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the inhibition of PCAF’s bromodomain, leading to potential anticancer activity . Some derivatives of this compound have demonstrated comparable cytotoxic activity to that of doxorubicin, a reference anticancer drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBLDJQIQQZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)






